molecular formula C12H9F2NO4S B1439101 5-{[4-(Difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione CAS No. 894259-20-2

5-{[4-(Difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B1439101
CAS No.: 894259-20-2
M. Wt: 301.27 g/mol
InChI Key: WRFAYKGRGVRSAG-WEVVVXLNSA-N
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Description

5-{[4-(Difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazolidine-2,4-dione core and a difluoromethoxy-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(Difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-(difluoromethoxy)-3-methoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(Difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and difluoromethoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-{[4-(Difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders and inflammatory diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-{[4-(Difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. For example, it may inhibit certain enzymes involved in metabolic processes or interact with receptors that regulate inflammation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: A class of compounds that share the thiazolidine-2,4-dione core structure and are known for their antidiabetic properties.

    Phenylmethylenes: Compounds with a phenylmethylene group, which may exhibit similar chemical reactivity and biological activities.

Uniqueness

5-{[4-(Difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione is unique due to the presence of both difluoromethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

IUPAC Name

(5E)-5-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO4S/c1-18-8-4-6(2-3-7(8)19-11(13)14)5-9-10(16)15-12(17)20-9/h2-5,11H,1H3,(H,15,16,17)/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFAYKGRGVRSAG-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)S2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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